3-Aminobenzo[e][1,2,4]triazin-7-ol
Description
Properties
IUPAC Name |
3-amino-1,2,4-benzotriazin-7-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N4O/c8-7-9-5-2-1-4(12)3-6(5)10-11-7/h1-3,12H,(H2,8,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUJVEXOUCQWRFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)N=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80731087 | |
| Record name | 3-Amino-1,2,4-benzotriazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
877874-01-6 | |
| Record name | 3-Amino-1,2,4-benzotriazin-7(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80731087 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Condensation and Reductive Deoxygenation (Method A)
A widely used approach for preparing 3-amino derivatives of benzo[e]triazine, including 3-aminobenzo[e]triazin-7-ol, involves:
- Condensation of 2-nitroaniline derivatives with cyanamide to form 3-aminobenzo[e]triazine-1-oxides.
- Followed by reductive deoxygenation to yield the desired 3-aminobenzo[e]triazin-7-ol.
This method typically achieves yields in the range of 67–80%. The condensation step forms the triazine ring, and the subsequent reduction removes the oxygen atom from the N-oxide group, restoring the aromatic system.
Oxidation of 1,2-Diaminobenzimidazoles (Method B)
Another route involves the oxidation of 1,2-diaminobenzimidazoles using oxidizing agents such as lead tetraacetate (Pb(OAc)4) or phenyliodine diacetate (PhI(OAc)2). This oxidation leads to the formation of the benzo[e]triazine ring with an amino substituent at the 3-position.
This method provides good yields but is less commonly employed due to the use of heavy metal oxidants and potential toxicity concerns.
Reductive Cyclization of 2-Nitrophenylhydrazones (Method D)
This method is based on the reductive cyclization of 2-nitrophenylhydrazones or related derivatives to form the benzo[e]triazine ring system. It can produce 3-substituted derivatives, including 3-amino compounds, though yields are generally low to moderate.
It is a versatile method allowing for various substituents at the C(3) position but requires careful control of the reduction conditions.
Nucleophilic Aromatic Substitution on 3-Chlorobenzo[e]triazine Intermediates
3-Aminobenzo[e]triazin-7-ol can also be accessed via nucleophilic aromatic substitution (SNAr) reactions starting from 3-chlorobenzo[e]triazine intermediates. The chlorine atom at the 3-position is replaced by nucleophiles such as amines to yield 3-amino derivatives.
This approach is synthetically useful due to the potential for diverse functionalization at the 3-position, although only a limited number of nucleophilic substitutions have been reported.
Summary Table of Preparation Methods
Research Findings and Notes
- The catalytic hydrogenation method is well-documented with clear reaction monitoring by TLC and UV fluorescence, indicating a clean conversion from the N-oxide to the triazine form.
- The condensation-reduction approach (Method A) is widely used for accessing 3-amino derivatives and is compatible with various substituents on the aromatic ring.
- Oxidation methods (Method B) provide an alternative but involve toxic reagents and are less favored industrially.
- The electronic effects of substituents at the C(3) position, including amino groups, significantly influence the molecular properties, as studied by UV-vis and NMR spectroscopy, supported by density functional theory calculations.
- The nucleophilic substitution on halogenated intermediates offers a route to diverse derivatives but is less explored for palladium-catalyzed cross-coupling reactions, which could open new pathways for functionalization.
Chemical Reactions Analysis
Types of Reactions: 3-Aminobenzo[e][1,2,4]triazin-7-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Production of reduced derivatives.
Substitution: Generation of alkylated or acylated derivatives.
Scientific Research Applications
Pharmaceutical Applications
3-Aminobenzo[e][1,2,4]triazin-7-ol has shown potential as a pharmaceutical intermediate and therapeutic agent. Its derivatives have been explored for their anticancer properties, particularly in inhibiting specific enzymes related to cancer metabolism.
Case Study: PDK Inhibition in Cancer Therapy
A recent study highlighted the synthesis of a library of 3-amino-1,2,4-triazine derivatives, including this compound, which were evaluated for their ability to inhibit pyruvate dehydrogenase kinase (PDK). The findings indicated that several derivatives exhibited selective inhibition of PDK1 and PDK4 isoforms, which are crucial in cancer metabolism:
| Compound | IC50 (µM) | Target Enzyme |
|---|---|---|
| 5i | 4.9 | PDK1 |
| 5k | 5.8 | PDK1 |
| 6l | 8.0 | PDK1 |
The derivatives demonstrated significant anticancer activity against pancreatic ductal adenocarcinoma (PDAC) cell lines, suggesting their potential as therapeutic agents in treating aggressive cancers .
Agricultural Applications
In addition to its pharmaceutical uses, this compound has been studied for its herbicidal properties. Certain derivatives have shown effectiveness against various weed species.
Case Study: Herbicidal Activity
Research indicates that derivatives of 3-amino-1,2,4-triazine compounds exhibit herbicidal activity against harmful plants such as Veronica persica and Stellaria media. The compounds were effective in post-emergence applications, providing a potential avenue for developing new herbicides .
Synthesis and Modification
The synthesis of this compound can be achieved through various methods involving the modification of existing triazine structures. These synthetic pathways allow for the exploration of different derivatives with enhanced biological activities.
Synthesis Overview
The synthesis typically involves:
- Starting with 3-amino-7-hydroxybenzo[e][1,2,4]triazine.
- Employing chemical reactions such as alkylation or acylation to introduce functional groups.
- Characterizing the final products using techniques like NMR and mass spectrometry.
Mechanism of Action
The mechanism by which 3-Aminobenzo[e][1,2,4]triazin-7-ol exerts its effects involves interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, while its anticancer properties may involve the inhibition of certain enzymes or signaling pathways involved in cell proliferation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs in the Benzotriazine Family
Table 1: Key Structural and Functional Comparisons
Photodynamic Therapy (PDT) :
- Tirapazamine : Activated specifically in hypoxic tumor environments due to N-oxide reduction, enhancing therapeutic specificity .
Fluorescence Properties :
Pharmacological Activity
Research Findings and Trends
- Fluorescent Probes : Benzotriazine derivatives are gaining traction in bioimaging, but benzanthrone-based compounds (e.g., from ) outperform in brightness and solvatochromic range .
- Hypoxia-Targeted Therapies: Tirapazamine’s clinical success highlights the importance of N-oxide modifications for selective cytotoxicity, a feature absent in this compound .
- Synthetic Flexibility : Halogenation (e.g., bromine in 7-Bromo analog) and N-oxide functionalization expand utility in medicinal chemistry and materials science .
Biological Activity
3-Aminobenzo[e][1,2,4]triazin-7-ol is a compound of growing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound belongs to the triazine family of compounds, characterized by a fused triazine and benzene ring structure. Its unique electronic configuration contributes to its reactivity and interaction with biological targets.
Pharmacological Activities
Research has shown that this compound exhibits several pharmacological activities:
- Anticancer Activity : Compounds with similar triazine structures have demonstrated significant cytotoxic effects against various cancer cell lines. For instance, derivatives have shown IC50 values ranging from 1.02 to 74.28 µM against multiple cancer types, indicating potential as anticancer agents .
- Antimicrobial Properties : The triazine derivatives have been reported to possess antimicrobial activity against a range of pathogens. The ability to inhibit bacterial growth suggests that this compound could be developed into an effective antimicrobial agent .
- Enzyme Inhibition : Studies indicate that related triazine compounds can inhibit key enzymes involved in cancer metabolism. For example, certain derivatives have shown selective inhibition of pyruvate dehydrogenase kinases (PDK) at low concentrations, which is crucial for cancer cell metabolism .
The biological activity of this compound can be attributed to several mechanisms:
- Apoptosis Induction : Compounds in this class have been observed to induce apoptosis in cancer cells. Morphological changes typical of apoptosis were noted in treated cells, suggesting that these compounds can trigger programmed cell death .
- Reactive Oxygen Species (ROS) Production : Increased ROS levels have been associated with the cytotoxic effects of triazine derivatives. The generation of oxidative stress can lead to cellular damage and death in cancer cells .
Case Studies and Research Findings
- Cytotoxicity Assessment : A study evaluating various 1,2,4-triazine derivatives found that specific compounds exhibited significant cytotoxicity against MCF-7 (breast cancer) and HL-60 (leukemia) cell lines. The most potent compounds demonstrated IC50 values as low as 2 µM .
- Antimicrobial Testing : In vitro studies showed that derivatives of triazine exhibited broad-spectrum antimicrobial activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes .
- Enzyme Activity Studies : A detailed analysis revealed that several derivatives effectively inhibited PDK isoforms involved in cancer metabolism at sub-micromolar concentrations. This highlights their potential as targeted therapies for metabolic reprogramming in cancer cells .
Data Summary
Q & A
Q. What are the standard synthetic protocols for preparing 3-Aminobenzo[e][1,2,4]triazin-7-ol derivatives, and how are reaction conditions optimized?
Methodological Answer: Derivatives of triazine scaffolds are typically synthesized via nucleophilic substitution or cyclization reactions. For example, analogous compounds like thiazolo-triazinones are prepared by refluxing precursors (e.g., phenacyl chlorides) with triazine derivatives in acetic acid/sodium acetate buffer for 8–24 hours . Key parameters include:
- Temperature control : Reflux conditions (e.g., 80–100°C) ensure complete reaction .
- Catalyst selection : Acetic acid/sodium acetate buffers stabilize intermediates .
- Purification : Ethanol recrystallization is standard for isolating high-purity products .
For optimization, reaction progress should be monitored via TLC, and yields improved by adjusting stoichiometry (e.g., 1:1 molar ratios) or using inert atmospheres (argon/nitrogen) to prevent oxidation .
Q. What spectroscopic techniques are critical for characterizing this compound derivatives, and how are spectral data interpreted?
Methodological Answer: Routine characterization involves:
- H/C NMR : Assign signals based on substituent effects. For example, aromatic protons in thiazolo-triazinones appear at δ 6.8–8.2 ppm, while NH groups resonate near δ 10–12 ppm .
- IR spectroscopy : Confirm functional groups (e.g., C=O stretches at 1650–1750 cm) .
- Mass spectrometry (ESI-MS) : Verify molecular ions (e.g., [M+H]) and fragmentation patterns .
Data Interpretation Tip : Use deuterated DMSO for NMR to resolve exchangeable protons (e.g., NH or OH groups) .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound derivatives in nucleophilic substitution reactions?
Methodological Answer: Quantum chemical calculations (e.g., DFT) model nucleophilic attack sites. For example:
- Electrostatic potential maps identify electron-deficient regions prone to nucleophilic substitution (e.g., at C-7 in triazinone systems) .
- Transition-state analysis predicts activation barriers for reactions with O/N-nucleophiles .
Experimental validation : Compare computational predictions with experimental outcomes (e.g., regioselectivity in reactions with morpholine/piperidine derivatives) .
Q. How do substituent effects influence the biological activity of triazine derivatives, and how can SAR studies be designed?
Methodological Answer: Structure-Activity Relationship (SAR) studies require systematic variation of substituents. For example:
- Aryl groups : Electron-withdrawing substituents (e.g., -NO) enhance electrophilicity at reactive sites .
- Linker modifications : Ethoxy or morpholinyl groups affect solubility and bioavailability .
Experimental Design :
Synthesize derivatives with controlled substituent changes (e.g., 4-methoxybenzyl vs. benzyl groups) .
Test bioactivity (e.g., enzyme inhibition) and correlate with electronic/physical properties (Hammett constants, logP) .
Q. How can contradictory spectral data (e.g., NMR shifts) be resolved for triazine derivatives?
Methodological Answer: Contradictions arise from solvent effects, tautomerism, or dynamic processes. Mitigation strategies:
- Variable-temperature NMR : Identify tautomeric equilibria (e.g., keto-enol shifts) .
- 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions .
- X-ray crystallography : Resolve ambiguities by confirming solid-state structures .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
